4-Cyano-2-(trifluoromethyl)benzoic acid
Overview
Description
4-Cyano-2-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 267242-09-1. It has a molecular weight of 215.13 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4F3NO2/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
Liquid Crystal Research
4-Cyano-2-(trifluoromethyl)benzoic acid plays a significant role in liquid crystal research. A study by Alaasar and Tschierske (2019) highlights its use in forming supramolecular liquid crystalline complexes, which are crucial in understanding liquid crystal behavior. These complexes exhibit enantiotropic nematic phases over a broad temperature range, offering insights into the design of new liquid crystal materials (Alaasar & Tschierske, 2019).
Solar Cell Applications
In the field of solar energy, this compound is utilized in the development of dye-sensitized solar cells. Yang et al. (2016) conducted a study using various electron-acceptor derivatives, including this compound, to enhance the efficiency of solar cells. The study demonstrated significant improvements in power conversion efficiency, highlighting the compound's potential in renewable energy technologies (Yang et al., 2016).
Metabolism and Stability Studies
The compound's derivatives have been studied in the context of metabolism and stability. Barchańska et al. (2019) investigated the stability of nitisinone, which degrades into products including 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. This study contributes to understanding the stability and degradation pathways of pharmaceuticals (Barchańska et al., 2019).
Corrosion Inhibition
The compound has applications in corrosion inhibition. Fouda et al. (2008) explored derivatives of this compound as corrosion inhibitors for carbon steel in acidic media. Their study showed that these derivatives effectively block electrode surface corrosion, proving beneficial in industrial applications (Fouda et al., 2008).
Safety and Hazards
properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUPENLXDNWNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696921 | |
Record name | 4-Cyano-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
267242-09-1 | |
Record name | 4-Cyano-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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